N-(Cyclopentylmethyl)-5-fluoropyridin-3-amine N-(Cyclopentylmethyl)-5-fluoropyridin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16210558
InChI: InChI=1S/C11H15FN2/c12-10-5-11(8-13-7-10)14-6-9-3-1-2-4-9/h5,7-9,14H,1-4,6H2
SMILES:
Molecular Formula: C11H15FN2
Molecular Weight: 194.25 g/mol

N-(Cyclopentylmethyl)-5-fluoropyridin-3-amine

CAS No.:

Cat. No.: VC16210558

Molecular Formula: C11H15FN2

Molecular Weight: 194.25 g/mol

* For research use only. Not for human or veterinary use.

N-(Cyclopentylmethyl)-5-fluoropyridin-3-amine -

Specification

Molecular Formula C11H15FN2
Molecular Weight 194.25 g/mol
IUPAC Name N-(cyclopentylmethyl)-5-fluoropyridin-3-amine
Standard InChI InChI=1S/C11H15FN2/c12-10-5-11(8-13-7-10)14-6-9-3-1-2-4-9/h5,7-9,14H,1-4,6H2
Standard InChI Key IMLFEQMNVBMHKA-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)CNC2=CC(=CN=C2)F

Introduction

Structural and Chemical Properties

Molecular Architecture

N-(Cyclopentylmethyl)-5-fluoropyridin-3-amine consists of a pyridine ring substituted with a fluorine atom at the 5-position and an amine group at the 3-position, further functionalized with a cyclopentylmethyl moiety. The cyclopentylmethyl group introduces steric bulk and lipophilicity, which may influence the compound’s pharmacokinetic behavior .

Key Structural Features:

  • Pyridine Core: The aromatic heterocycle provides a planar structure conducive to π-π stacking interactions, common in bioactive molecules .

  • Fluorine Substituent: The electronegative fluorine atom at C5 enhances metabolic stability and modulates electronic properties .

  • Cyclopentylmethyl Chain: This aliphatic group increases hydrophobicity, potentially improving blood-brain barrier permeability .

Physicochemical Parameters

Although experimental data for N-(cyclopentylmethyl)-5-fluoropyridin-3-amine are unavailable, estimates based on analogs suggest:

PropertyEstimated ValueBasis for Estimation
Molecular Weight194.26 g/molC₁₁H₁₆FN₂
LogP (Partition Coefficient)2.1–2.5Analogous fluoropyridines
pKa (Amine)~8.5Comparison to pyridinamines

Synthetic Routes

Reductive Amination

A plausible synthesis involves reductive amination between 5-fluoropyridin-3-amine and cyclopentanecarbaldehyde. This method, employed in related systems , proceeds as follows:

  • Condensation:
    5-Fluoropyridin-3-amine+CyclopentanecarbaldehydeImine Intermediate\text{5-Fluoropyridin-3-amine} + \text{Cyclopentanecarbaldehyde} \rightarrow \text{Imine Intermediate}

  • Reduction:
    Imine Intermediate+NaBH4N-(Cyclopentylmethyl)-5-fluoropyridin-3-amine\text{Imine Intermediate} + \text{NaBH}_4 \rightarrow \text{N-(Cyclopentylmethyl)-5-fluoropyridin-3-amine}

This route mirrors the synthesis of 4-(2-aminocyclopropyl)benzamide derivatives reported by , where reductive amination achieved moderate yields (60–75%) under mild conditions.

Alternative Pathways

  • Nucleophilic Substitution: Reaction of 5-fluoro-3-aminopyridine with cyclopentylmethyl halides (e.g., bromide or chloride) in the presence of a base (e.g., K₂CO₃) .

  • Protection/Deprotection Strategies: Use of tert-butoxycarbonyl (Boc) groups to protect the amine during synthesis, as seen in LSD1 inhibitor development .

Pharmacological and Biochemical Applications

Target Engagement

Fluoropyridine derivatives are prevalent in drug discovery due to their affinity for enzymes and receptors. For example:

  • LSD1 Inhibitors: Analogous compounds (e.g., 4-(2-aminocyclopropyl)benzamide derivatives) inhibit lysine-specific demethylase 1 (LSD1), a target in oncology .

  • Kinase Modulation: Fluoropyridines often interact with ATP-binding sites in kinases, suggesting potential kinase inhibitor activity .

ADME Profiles

While direct data are lacking, related molecules exhibit:

  • Moderate Plasma Protein Binding: Unbound fractions (Fu) of 24–40% in rat plasma for analogous amines .

  • MDR1 Efflux: Low efflux ratios (<2.5) in P-glycoprotein assays, indicating favorable brain penetration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator